Cas no 312286-38-7 (1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine)

1-Benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine is a sulfonamide-based piperazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzyl-substituted piperazine core linked to a 4-ethoxynaphthalene sulfonyl group, offering structural versatility for drug discovery. Its sulfonamide moiety enhances binding affinity to biological targets, while the ethoxynaphthalene group may contribute to improved lipophilicity and metabolic stability. This compound is of interest for its potential as a scaffold in the development of receptor modulators or enzyme inhibitors. Its well-defined synthetic route and high purity make it suitable for exploratory studies in pharmacological and biochemical assays.
1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine structure
312286-38-7 structure
Product name:1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
CAS No:312286-38-7
MF:C23H26N2O3S
Molecular Weight:410.529144763947
CID:6319985
PubChem ID:1075090

1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
    • AKOS000595838
    • Z1536634650
    • Oprea1_691768
    • F1175-0607
    • AG-205/12762492
    • SR-01000432039
    • SCHEMBL14919572
    • 4-[(4-ethoxynaphthyl)sulfonyl]-1-benzylpiperazine
    • 1-benzyl-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine
    • 4-[(4-benzyl-1-piperazinyl)sulfonyl]-1-naphthyl ethyl ether
    • 312286-38-7
    • 1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
    • Oprea1_295433
    • SR-01000432039-1
    • インチ: 1S/C23H26N2O3S/c1-2-28-22-12-13-23(21-11-7-6-10-20(21)22)29(26,27)25-16-14-24(15-17-25)18-19-8-4-3-5-9-19/h3-13H,2,14-18H2,1H3
    • InChIKey: NAEXLICUXPUTJS-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC=CC1=2)OCC)(N1CCN(CC2C=CC=CC=2)CC1)(=O)=O

計算された属性

  • 精确分子量: 410.16641387g/mol
  • 同位素质量: 410.16641387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 606
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 58.2Ų

1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1175-0607-5mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1175-0607-25mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1175-0607-2mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1175-0607-10mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1175-0607-20μmol
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1175-0607-75mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1175-0607-10μmol
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1175-0607-5μmol
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1175-0607-30mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1175-0607-40mg
1-benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
312286-38-7 90%+
40mg
$140.0 2023-07-28

1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine 関連文献

1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazineに関する追加情報

Comprehensive Overview of 1-Benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine (CAS No. 312286-38-7): Properties, Applications, and Research Insights

1-Benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine (CAS No. 312286-38-7) is a specialized organic compound featuring a piperazine core modified with a benzyl group and a 4-ethoxynaphthalen-1-ylsulfonyl moiety. This unique structure has garnered attention in pharmaceutical and materials science research due to its potential as a building block for drug discovery and functional materials. The compound's sulfonyl bridge and naphthalene aromatic system contribute to its distinct physicochemical properties, including moderate lipophilicity and UV absorbance characteristics.

Recent studies highlight the growing interest in sulfonamide-based compounds like 1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine for their diverse biological activities. Researchers are particularly focused on its potential as a kinase inhibitor scaffold or GPCR modulator, aligning with current trends in targeted therapy development. The ethoxynaphthalene component may offer enhanced binding affinity to hydrophobic protein pockets, a feature increasingly valued in modern drug design paradigms.

From a synthetic chemistry perspective, 312286-38-7 represents an interesting case study in heterocyclic sulfonylation reactions. The compound's preparation typically involves piperazine derivatization followed by sulfonamide coupling with appropriately functionalized naphthalene precursors. These synthetic routes have gained renewed attention with the development of more sustainable green chemistry approaches, including catalyst systems that minimize waste generation.

The analytical characterization of 1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine presents several noteworthy aspects. Modern techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy reveal distinct spectral signatures, particularly in the aromatic region due to the naphthalene system. These analytical profiles are crucial for quality control in research applications and have become a focus area for laboratories developing high-throughput screening methods.

In materials science applications, the 4-ethoxynaphthalen-1-yl moiety of CAS 312286-38-7 offers interesting photophysical properties. Researchers are investigating its potential as a component in organic semiconductors or fluorescent probes, capitalizing on the extended π-conjugation system. This aligns with current industry demands for novel optoelectronic materials with tunable emission characteristics.

The stability profile of 1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine under various conditions has become a subject of recent investigation. Preliminary data suggests reasonable thermal stability up to 150°C, making it potentially suitable for certain high-temperature applications. However, like many sulfonamide-containing compounds, it may show sensitivity to strong acids or bases, necessitating proper handling protocols in laboratory settings.

Emerging computational chemistry studies have begun exploring the molecular docking potential of 312286-38-7 against various biological targets. Early in silico models suggest favorable interactions with certain enzyme binding sites, particularly those accommodating both aromatic stacking and hydrogen bonding features. These computational approaches are becoming increasingly important in the era of AI-driven drug discovery.

From a regulatory standpoint, 1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine currently falls into the category of research chemicals with no reported commercial drug or consumer product applications. However, its structural features continue to inspire medicinal chemistry programs focused on CNS-active compounds and selective enzyme inhibitors, reflecting broader industry trends toward precision medicine approaches.

The compound's solubility profile presents both opportunities and challenges for formulation scientists. While demonstrating good solubility in common organic solvents like DMSO and dichloromethane, its aqueous solubility is limited—a characteristic shared by many naphthalene-containing compounds. This has prompted investigations into various solubility enhancement strategies, including co-solvent systems and molecular complexation approaches.

Looking forward, CAS 312286-38-7 represents an interesting case study in the evolution of structure-activity relationship (SAR) research. The modular nature of its chemical structure allows for systematic exploration of structure-property relationships through targeted derivatization—an approach gaining traction in both academic and industrial research settings. This aligns well with current demands for rational drug design methodologies and fragment-based drug discovery platforms.

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